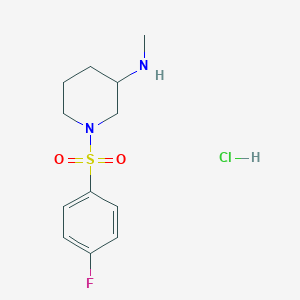

1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine hydrochloride

Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorptions:

- S=O Stretching : Strong bands at 1150–1350 cm⁻¹ (asymmetric and symmetric stretching of sulfonyl group) .

- C–F Stretching : A sharp peak near 1100–1200 cm⁻¹ from the aromatic fluorine .

- N–H Stretching : A broad band at 3300–3500 cm⁻¹ (amine hydrochloride salt) .

- C–H Aliphatic Stretching : Peaks at 2800–3000 cm⁻¹ from the piperidine and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl₃) :

- Aromatic Protons : A doublet at δ 7.75–7.85 ppm (2H, ortho to sulfonyl) and a doublet at δ 7.10–7.20 ppm (2H, meta to fluorine) .

- Piperidine Protons :

- Amine Proton : Exchanges with D₂O, appearing as a broad peak at δ 5.00–5.50 ppm (1H) .

13C NMR (100 MHz, CDCl₃) :

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum shows absorption maxima at λ = 210–230 nm (π→π* transitions of the aromatic system) and λ = 260–280 nm (n→π* transitions of the sulfonyl group) . Molar absorptivity (ε) values typically exceed 10,000 L·mol⁻¹·cm⁻¹ , indicating strong electronic interactions.

Table 3: Summary of Spectroscopic Data

| Technique | Key Peaks | Assignment |

|---|---|---|

| FT-IR | 1150–1350 cm⁻¹ | S=O stretching |

| 1H NMR | δ 7.75–7.85 ppm | Aromatic protons |

| 13C NMR | δ 162–165 ppm | C-F coupling |

| UV-Vis | λ = 260–280 nm | Sulfonyl n→π* |

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-methylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2S.ClH/c1-14-11-3-2-8-15(9-11)18(16,17)12-6-4-10(13)5-7-12;/h4-7,11,14H,2-3,8-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLFYBBLYHJTKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with N-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Synthesis of 1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine Hydrochloride

The synthesis typically involves several steps:

- Reaction of 4-fluorobenzenesulfonyl chloride with N-methylpiperidine : This reaction is facilitated by a base such as triethylamine under controlled temperature conditions.

- Formation of the hydrochloride salt : The intermediate compound is treated with hydrochloric acid to yield the hydrochloride salt form.

Biological Activities

Preliminary studies suggest that 1-((4-Fluorophenyl)sulfonyl)-NMP exhibits several biological activities, making it a promising candidate for further investigation in drug discovery:

Anticancer Activity

Research indicates that the compound can induce apoptosis in various cancer cell lines. For instance, it has been shown to accelerate apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin.

Neuropharmacological Effects

The interaction of this compound with neurotransmitter systems suggests potential applications in treating neurological disorders. It may modulate dopamine transporter activity, which is crucial for conditions such as addiction and depression.

Case Studies

Several studies have highlighted the efficacy of 1-((4-Fluorophenyl)sulfonyl)-NMP in various biological assays:

- Apoptosis Induction in Cancer Cells : A study demonstrated significant apoptosis induction in FaDu hypopharyngeal tumor cells.

- Dopaminergic Modulation : Another investigation revealed that this compound modulates dopamine transporter activity without exhibiting psychostimulant effects, indicating its potential as a therapeutic agent for addiction treatment.

Mechanism of Action

The mechanism of action of 1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Pharmacological and Functional Insights

- Sigma Receptor Affinity : Fluorophenyl and piperidine motifs in compounds modulate dopamine release, implying the target compound may interact with sigma or NMDA receptors .

- Positional Isomerism : The 3-amine vs. 4-amine isomers () may exhibit divergent binding affinities due to conformational differences in the piperidine ring .

Biological Activity

1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine hydrochloride, commonly referred to as 1-((4-Fluorophenyl)sulfonyl)-NMP, is a synthetic compound with significant potential in pharmaceutical research. Its unique structural characteristics, including a piperidine ring and a sulfonyl group, suggest various biological activities that warrant detailed investigation.

- Molecular Formula : CHClFNOS

- Molecular Weight : 308.80 g/mol

- Structure : The compound features a piperidine ring substituted with a sulfonyl group and a fluorophenyl moiety, enhancing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

- Reaction of 4-fluorobenzenesulfonyl chloride with N-methylpiperidine.

- Use of a base (e.g., triethylamine) to facilitate the reaction.

- Formation of the hydrochloride salt through treatment with hydrochloric acid.

Pharmacological Profile

Preliminary studies indicate that 1-((4-Fluorophenyl)sulfonyl)-NMP may exhibit several biological activities:

- Anticancer Activity : Research has shown that this compound can induce apoptosis in cancer cell lines. For instance, it has been reported to accelerate apoptosis in MCF cell lines and suppress tumor growth in animal models .

- Neuropharmacological Effects : The interaction of this compound with neurotransmitter systems suggests potential applications in treating neurological disorders. Its mechanism may involve modulation of dopamine transporter (DAT) activity, which is crucial for conditions like addiction and depression .

The biological activity of 1-((4-Fluorophenyl)sulfonyl)-NMP is attributed to its ability to interact with specific molecular targets:

- The fluorophenyl group enhances hydrophobic interactions with protein pockets.

- The sulfonyl group facilitates hydrogen bonding with amino acid residues, potentially modulating enzyme or receptor activity.

Comparative Analysis

To better understand the unique properties of 1-((4-Fluorophenyl)sulfonyl)-NMP, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-fluorobenzene)sulfonyl-N-methylpiperidin-4-amine | Structure | Different piperidine position; potential for varied biological activity |

| N-(4-fluorophenyl)-N-methylpiperidine | Structure | Lacks sulfonamide functionality; focus on CNS effects |

| 1-(2-fluorophenyl)sulfonyl-N-methylpiperidin-3-amine | Structure | Variation in fluorine position; impacts reactivity and selectivity |

Case Studies

Several studies have highlighted the efficacy of 1-((4-Fluorophenyl)sulfonyl)-NMP in various biological assays:

- Apoptosis Induction in Cancer Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

- Dopaminergic Modulation : Another investigation revealed that this compound modulates DAT activity without exhibiting psychostimulant effects, indicating its potential as a therapeutic agent for addiction treatment .

Future Directions

Further research is necessary to elucidate the full pharmacological profile and therapeutic potential of 1-((4-Fluorophenyl)sulfonyl)-NMP. Future studies should focus on:

- Detailed structure–activity relationship (SAR) analyses.

- In vivo studies to assess therapeutic efficacy and safety.

- Exploration of its interactions with other neurotransmitter systems.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-((4-fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine hydrochloride?

The synthesis typically involves sulfonylation of the piperidine core. A common approach includes:

- Step 1 : Reacting 3-amino-N-methylpiperidine with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate.

- Step 2 : Hydrochloride salt formation via acidification (e.g., HCl in ethanol).

Critical parameters include temperature control (<0°C during sulfonylation to avoid side reactions) and stoichiometric precision to minimize impurities like unreacted sulfonyl chloride or N-methylation byproducts. Parallel methods for bromophenyl analogs (e.g., 1-((3-bromophenyl)sulfonyl) derivatives) suggest similar protocols with adjustments for fluorine's electronegativity .

Advanced: How can researchers optimize reaction conditions to reduce sulfonamide byproducts during synthesis?

Byproduct formation often arises from incomplete sulfonylation or competing N-methylation. Strategies include:

- Catalytic optimization : Use of DMAP (4-dimethylaminopyridine) to enhance sulfonylation efficiency.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity.

- Real-time monitoring : Employ LC-MS or TLC to track intermediate formation and adjust reagent ratios dynamically.

Evidence from multi-step piperidinyl amine syntheses highlights iterative quenching of excess sulfonyl chloride with aqueous NaHCO₃ to suppress di-sulfonylated impurities .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

- NMR spectroscopy : ¹H/¹³C NMR to verify sulfonamide connectivity and fluorine substitution (e.g., characteristic downfield shifts for sulfonyl-attached protons).

- HPLC-UV/ELSD : Quantify purity (>98% by area normalization) and detect polar impurities (e.g., unreacted amine).

- Elemental analysis : Validate chloride content in the hydrochloride salt.

Pharmaceutical impurity standards (e.g., EP-grade references) provide benchmarks for identifying common byproducts like N-methylpiperidin-3-amine or residual 4-fluorophenylsulfonic acid .

Advanced: How should researchers resolve contradictions between spectroscopic data and crystallographic models?

Discrepancies may arise from dynamic protonation states or crystal packing effects. Methodological solutions include:

- Multi-technique validation : Cross-reference X-ray diffraction data (e.g., SHELXL-refined structures) with DFT-calculated NMR chemical shifts to confirm protonation sites.

- Variable-temperature NMR : Assess conformational flexibility influencing spectral assignments.

The SHELX suite’s robustness in small-molecule refinement is well-documented, but combining it with spectroscopic data ensures accuracy, especially for flexible piperidine rings .

Basic: What in vitro assays are used to evaluate this compound’s receptor-binding activity?

- Radioligand binding assays : Screen for affinity at serotonin/dopamine receptors using tritiated ligands (e.g., [³H]-spiperone for 5-HT₂A).

- Fluorescence polarization : Measure competitive displacement of fluorescent probes in GPCR models.

Studies on structurally related piperidinyl amines (e.g., 1-(4-fluorophenyl)piperazine derivatives) highlight dose-response curves and IC₅₀ calculations as standard practice .

Advanced: How can metabolic stability be assessed in hepatic microsomal assays?

- Phase I metabolism : Incubate with human liver microsomes (HLM) and NADPH, followed by LC-MS/MS to identify oxidative metabolites (e.g., N-demethylation or sulfone reduction).

- Kinetic analysis : Calculate intrinsic clearance (CLint) using substrate depletion rates.

Impurity profiling data (e.g., EP standards) guide the identification of metabolic byproducts like 4-fluorophenylsulfonic acid or N-oxide derivatives .

Basic: What are the stability considerations for long-term storage of this compound?

- Storage conditions : -20°C under desiccation to prevent hydrochloride salt deliquescence.

- Light sensitivity : Amber vials mitigate photodegradation of the sulfonyl group.

- Periodic QC : Reanalyze purity every 6 months via HPLC; degradation products may include hydrolyzed sulfonamides or oxidized amines .

Advanced: What strategies mitigate crystallographic disorder in piperidine ring conformations?

- Low-temperature data collection : Reduce thermal motion (e.g., 100 K using liquid N₂).

- Twinned refinement : Apply SHELXL’s TWIN/BASF commands for overlapping lattices.

- Hydrogen placement : Use DFT-optimized H positions when experimental data is ambiguous.

Case studies on similar sulfonamide-piperidine structures emphasize the need for high-resolution (<1.0 Å) data to resolve torsional angles .

Basic: How is solubility optimized for in vivo studies?

- Salt selection : Hydrochloride salts enhance aqueous solubility (tested in PBS at pH 7.4).

- Co-solvents : Use cyclodextrins or DMSO (≤5% v/v) for stock solutions.

Data from related compounds (e.g., 1-(4-fluorophenyl)piperazine HCl) show solubility >10 mg/mL in saline, suitable for intravenous dosing .

Advanced: How can computational modeling predict off-target interactions?

- Docking simulations : Use AutoDock Vina or Glide to screen against Pharmaprojects or ChEMBL databases.

- Pharmacophore mapping : Align sulfonyl and fluorophenyl moieties with known GPCR/kinase ligands.

Studies on piperidine-based inhibitors (e.g., Pfmrk kinase) validate this approach for prioritizing in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.